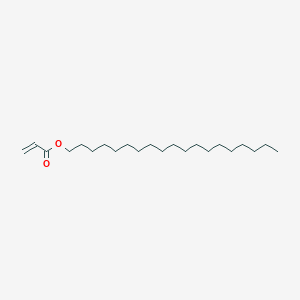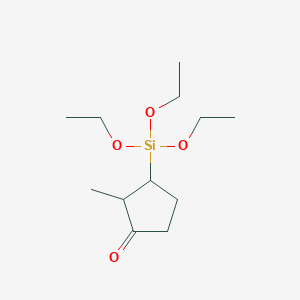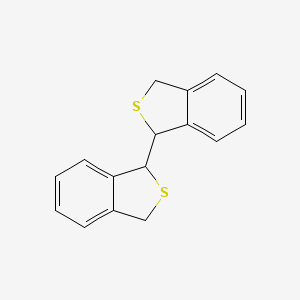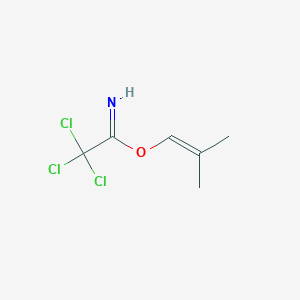
Nonadecyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecyl prop-2-enoate is an ester derived from the reaction between nonadecanol and acrylic acid. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties. This compound is characterized by its long nonadecyl chain, which imparts hydrophobic properties, making it useful in applications requiring water resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadecyl prop-2-enoate can be synthesized through the esterification of nonadecanol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where nonadecanol and acrylic acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nonadecyl prop-2-enoate undergoes various chemical reactions typical of acrylates, including:
Polymerization: The vinyl group in the acrylate moiety can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nonadecanol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or thiols can add across the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the co-monomers used.
Hydrolysis: Nonadecanol and acrylic acid.
Addition Reactions: Haloalkanes or thioethers, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nonadecyl prop-2-enoate has found applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Investigated for its potential use in creating biocompatible coatings and materials.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of adhesives, coatings, and sealants that require water resistance.
Wirkmechanismus
The mechanism of action of nonadecyl prop-2-enoate primarily involves its ability to undergo polymerization and form hydrophobic polymers. The long nonadecyl chain provides hydrophobicity, while the acrylate group allows for polymerization. In biological systems, its hydrophobic nature can be leveraged to create barriers or coatings that prevent water penetration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl prop-2-enoate: A smaller ester with similar reactivity but less hydrophobicity due to the shorter alkyl chain.
Ethyl prop-2-enoate: Similar to methyl prop-2-enoate but with a slightly longer alkyl chain, offering marginally increased hydrophobicity.
Butyl prop-2-enoate: Offers better hydrophobic properties compared to methyl and ethyl esters but still less than nonadecyl prop-2-enoate.
Uniqueness
This compound stands out due to its long nonadecyl chain, which imparts significant hydrophobic properties, making it particularly useful in applications requiring water resistance. Its ability to form polymers with unique properties further enhances its versatility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
143689-78-5 |
|---|---|
Molekularformel |
C22H42O2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
nonadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3 |
InChI-Schlüssel |
VABATIYWCXGQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)

![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)






